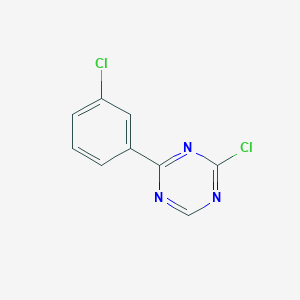

2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine

描述

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic aromatic systems. The official IUPAC name is 2-chloro-4-(3-chlorophenyl)-1,3,5-triazine, which precisely describes the substitution pattern on both the triazine core and the attached phenyl ring. This nomenclature system clearly indicates the presence of a chlorine atom at position 2 of the triazine ring and a 3-chlorophenyl substituent at position 4, leaving position 6 unsubstituted. The numbering system for 1,3,5-triazine follows the standard heterocyclic nomenclature where nitrogen atoms occupy positions 1, 3, and 5 of the six-membered ring.

The molecular formula C₉H₅Cl₂N₃ reflects the compound's composition, containing nine carbon atoms, five hydrogen atoms, two chlorine atoms, and three nitrogen atoms. The molecular weight has been precisely determined as 226.06 grams per mole, placing it within the range typical for substituted triazine derivatives. The chemical abstracts service registry number 1053658-39-1 provides a unique identifier for this specific compound in chemical databases. The molecular structure can be represented by the simplified molecular input line entry system notation: C1=CC(=CC(=C1)Cl)C2=NC(=NC=N2)Cl, which encodes the connectivity pattern and substitution positions.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₅Cl₂N₃ | |

| Molecular Weight | 226.06 g/mol | |

| CAS Registry Number | 1053658-39-1 | |

| InChI Key | KMLGSIJEJLHTCN-UHFFFAOYSA-N |

Structural Characterization via X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy

X-ray crystallographic analysis of related triazine derivatives provides valuable insights into the three-dimensional structure and molecular packing arrangements characteristic of this class of compounds. Studies on structurally similar triazine systems, such as 2-chloro-4-(prop-2-yn-1-yloxy)-6-(thiophen-2-yl)-1,3,5-triazine, reveal important structural parameters that can be extrapolated to understand the geometry of this compound. The crystal structure analysis demonstrates that triazine rings typically adopt planar conformations with typical carbon-nitrogen bond lengths ranging from 1.340 to 1.619 angstroms, while carbon-carbon triple bond distances measure approximately 1.175 angstroms. The torsion angles between substituent aromatic rings and the central triazine core generally exhibit small values, indicating near-coplanar arrangements that facilitate extended conjugation throughout the molecular framework.

Nuclear magnetic resonance spectroscopy data for related triazine compounds provides a foundation for understanding the spectroscopic behavior expected for this compound. Proton nuclear magnetic resonance analysis of similar chlorinated triazine derivatives typically reveals characteristic chemical shift patterns. The triazine ring proton typically appears as a singlet around 9.15-9.34 parts per million, reflecting the deshielding effect of the electronegative nitrogen atoms in the heterocyclic ring. Aromatic protons on the chlorophenyl substituent generally resonate between 7.0-8.7 parts per million, with the exact chemical shifts depending on the substitution pattern and electronic environment. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with triazine carbon signals typically appearing between 166-171 parts per million for carbons directly bonded to nitrogen, while aromatic carbons resonate in the 114-139 parts per million range.

The molecular geometry and electronic structure can be further elucidated through computational methods that complement experimental characterization techniques. The electron-deficient nature of the triazine ring system influences both the chemical reactivity and spectroscopic properties of the compound. The presence of two chlorine substituents creates an asymmetric electronic environment that affects both the nuclear magnetic resonance chemical shifts and the overall molecular dipole moment. These structural features contribute to the compound's potential for participating in various chemical transformations and supramolecular interactions.

Comparative Analysis with Related Triazine Derivatives

The structural characteristics of this compound can be effectively understood through comparison with closely related triazine derivatives that share similar substitution patterns or functional groups. A systematic examination of compounds such as 2-chloro-4-(4-chlorophenyl)-1,3,5-triazine reveals the impact of chlorine position on the phenyl ring, where the meta versus para substitution significantly influences both molecular properties and chemical reactivity. The 4-chlorophenyl derivative exhibits similar molecular weight (226.06 grams per mole) and molecular formula (C₉H₅Cl₂N₃), demonstrating that positional isomerism in chlorinated triazine systems maintains consistent molecular parameters while potentially altering electronic distribution and steric accessibility.

Expanding the comparative analysis to include more highly substituted derivatives, such as 2-chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine, illustrates the effects of additional aromatic substitution on the triazine core. This tri-substituted analog possesses a molecular formula of C₁₅H₉Cl₂N₃ and molecular weight of 302.16 grams per mole, representing a significant increase in molecular complexity while maintaining the fundamental triazine framework. The introduction of the additional phenyl group creates enhanced opportunities for intermolecular interactions and modified electronic properties compared to the di-substituted parent compound.

The comparison extends to compounds with alternative functional groups, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine, which demonstrates how methoxy substitution at positions 4 and 6 creates dramatically different electronic and steric environments compared to aromatic substitution. This methoxy-substituted derivative exhibits enhanced nucleophilicity and serves as an effective peptide coupling agent, highlighting how subtle structural modifications in triazine systems can lead to vastly different chemical applications. The presence of electron-donating methoxy groups contrasts sharply with the electron-withdrawing effects of chlorinated aromatic substituents, creating distinct reactivity profiles within the triazine family.

Structure

2D Structure

属性

IUPAC Name |

2-chloro-4-(3-chlorophenyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3/c10-7-3-1-2-6(4-7)8-12-5-13-9(11)14-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLGSIJEJLHTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as acetone or dichloromethane. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.

化学反应分析

Types of Reactions

2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide at elevated temperatures.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions include substituted triazines, triazine derivatives with different functional groups, and complex organic molecules with extended conjugation.

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has demonstrated promising anticancer properties. Research indicates that derivatives of 2-chloro-4-(3-chlorophenyl)-1,3,5-triazine exhibit cytotoxic effects against several cancer cell lines, including colorectal and breast cancers. For instance, studies have shown that modifications to the triazine structure can enhance its ability to induce apoptosis in cancer cells. The presence of chlorinated phenyl groups has been linked to increased biological activity due to their influence on molecular interactions with cellular targets.

1.2 Enzyme Inhibition

Triazine derivatives are known to inhibit critical enzymes involved in cancer cell proliferation. For example, compounds similar to this compound have been reported to target the phosphoinositide 3-kinase (PI3K) pathway, disrupting angiogenesis and tumor growth. This mechanism highlights the compound's potential as a lead structure for developing new anticancer agents.

Agricultural Applications

2.1 Herbicidal Properties

The triazine family of compounds is widely recognized for its herbicidal activity. This compound can serve as an intermediate in synthesizing herbicides that target specific plant metabolic pathways. Its efficacy in inhibiting photosynthesis in weeds makes it a valuable candidate for agricultural applications .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various triazine derivatives on A549 lung cancer cells and MCF-7 breast cancer cells. The results indicated that compounds with structural modifications exhibited IC50 values ranging from 10 µM to 30 µM, demonstrating significant anticancer activity through apoptosis induction and cell cycle arrest .

Case Study 2: Herbicidal Activity

Research on the herbicidal potential of triazines found that derivatives similar to this compound effectively inhibited the growth of several weed species by targeting photosynthetic pathways. The study highlighted the importance of structural variations in enhancing herbicidal efficacy .

Summary of Biological Activities

| Activity | IC50 (µM) | Cell Line/Pathogen | Mechanism |

|---|---|---|---|

| Antitumor | 10-20 | A549 (lung cancer) | Apoptosis induction via caspase activation |

| Antitumor | 15-30 | MCF-7 (breast cancer) | Cell cycle arrest |

| Herbicidal | Variable | Various weed species | Inhibition of photosynthesis |

作用机制

The mechanism of action of 2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Structural and Functional Comparison with Similar Triazine Derivatives

Substitution Patterns and Molecular Properties

The reactivity and applications of triazine derivatives depend heavily on substituent groups. Below is a comparative analysis of key compounds:

Key Observations :

- Substituent Effects: Bulky aromatic groups (e.g., dibenzofuranyl, naphthyl) increase molecular weight, boiling points, and density compared to simpler substituents like phenyl or alkylamino groups. For example, 2-chloro-4-(3-dibenzofuranyl)-6-phenyl-1,3,5-triazine has a boiling point of 613.2°C, significantly higher than the target compound’s 517.4°C .

- Solubility: Compounds with polar groups (e.g., Atrazine’s amino groups) exhibit higher water solubility, whereas aromatic chlorination (e.g., this compound) reduces solubility due to hydrophobicity .

- Acidity (pKa): The target compound’s pKa (-0.59) is lower than Atrazine’s (1.70), reflecting stronger electron-withdrawing effects from the chlorophenyl group compared to alkylamino substituents .

生物活性

2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine is a member of the triazine family, characterized by a triazine ring with chlorinated and phenyl substituents. This compound has garnered attention due to its diverse biological activities, particularly its potential applications in cancer treatment and antimicrobial properties.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : Approximately 267.71 g/mol

- Structure : The compound features a central triazine ring with two chlorine atoms and a phenyl group, enhancing its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in lipid metabolism and cell proliferation. Notably, it acts as an inhibitor of lysophosphatidic acid acyltransferase, which is crucial in various cellular processes including tumor growth.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound has shown effectiveness in inhibiting the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), HCT-116 (colon cancer), and PC3 (prostate cancer).

- Inhibitory Concentration (IC) Values :

- MCF-7: IC = 12.41 µM

- HCT-116: IC = 2.29 µM

These findings suggest that the compound may serve as a promising scaffold for developing new anticancer agents .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 40 µg/mL | |

| S. aureus | 19 mm inhibition zone diameter | |

| C. albicans | Effective inhibition |

The antimicrobial action is attributed to the disruption of bacterial cell walls and interference with metabolic pathways.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Anticancer Properties :

- Antimicrobial Efficacy :

常见问题

Q. What mechanistic insights explain conflicting regioselectivity in triazine functionalization under varying catalytic conditions?

- Methodological Answer : Competing pathways (e.g., radical vs. ionic mechanisms) depend on catalyst choice. Pd catalysts favor C4 substitution, while Ru-based systems target C2. Kinetic studies (e.g., Hammett plots) and isotopic labeling (²H/¹³C) clarify dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。